Azvudine

Catalog No.
S520360
CAS No.
1011529-10-4
M.F
C9H11FN6O4
M. Wt
286.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Azvudine

CAS Number

1011529-10-4

Product Name

Azvudine

IUPAC Name

4-amino-1-[(2R,3S,4R,5R)-5-azido-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C9H11FN6O4

Molecular Weight

286.22 g/mol

InChI

InChI=1S/C9H11FN6O4/c10-5-6(18)9(3-17,14-15-12)20-7(5)16-2-1-4(11)13-8(16)19/h1-2,5-7,17-18H,3H2,(H2,11,13,19)/t5-,6-,7+,9+/m0/s1

InChI Key

KTOLOIKYVCHRJW-XZMZPDFPSA-N

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F

Solubility

Soluble in DMSO

Synonyms

2'-deoxy-2'-beta-fluoro-4'-azidocytidine, 4'-azido-2'-deoxy-2'-fluorocytidine, azvudine

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)(CO)N=[N+]=[N-])O)F

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@H]([C@@H]([C@](O2)(CO)N=[N+]=[N-])O)F

Description

The exact mass of the compound Azvudine is 286.0826 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azides - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Investigating Efficacy Against SARS-CoV-2

Studies are exploring Azvudine's ability to inhibit the SARS-CoV-2 virus, the cause of COVID-19. The mechanism involves targeting viral replication by interfering with its RNA synthesis. Early research suggests Azvudine may be effective in reducing viral load in patients with COVID-19 [].

Clinical Trials for Treatment

Retrospective cohort studies are underway to assess Azvudine's effectiveness and safety in treating COVID-19 patients. These studies compare outcomes in patients receiving Azvudine with those receiving other treatments or standard care. Initial findings show promise, with Azvudine demonstrating potential benefits in reducing hospitalization time and improving viral clearance rates [, ].

Potential Advantages

Azvudine offers several potential advantages as a COVID-19 treatment. Firstly, it is already an approved medication, reducing the time needed for widespread use if proven effective. Additionally, studies suggest a favorable safety profile with minimal side effects reported [, ].

Azvudine, also known as 2′-deoxy-2′-β-fluoro-4′-azidocytidine, is a nucleoside analog that functions primarily as a reverse transcriptase inhibitor. Its chemical formula is C₉H₁₁FN₆O₄, and it has a molecular weight of approximately 286.22 g/mol . Azvudine was initially developed for the treatment of hepatitis C but has since been investigated for its potential against human immunodeficiency virus and more recently against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) .

Azvudine undergoes several key chemical transformations to exert its antiviral effects. Upon administration, it is phosphorylated intracellularly by deoxycytidine kinase to form its active triphosphate form, which inhibits viral RNA-dependent RNA polymerase and reverse transcriptase activities . This phosphorylation process is critical since the parent compound itself exhibits minimal antiviral activity until converted to the triphosphate form.

Azvudine exhibits potent antiviral activity against various strains of human immunodeficiency virus, with effective concentrations (EC50) ranging from 0.03 to 6.92 nM for HIV-1 and 0.018 to 0.025 nM for HIV-2 . It also shows promise against SARS-CoV-2, demonstrating significant inhibition of viral replication in vitro . Notably, Azvudine has been shown to be effective against drug-resistant strains of HIV, making it a valuable addition to antiviral therapy regimens .

The synthesis of Azvudine involves multi-step organic reactions starting from 2′-deoxynucleosides. Key modifications include the introduction of the 4′-azido group and a 2′-β-fluoro atom. The synthetic pathway typically involves protecting group strategies to ensure selectivity during the introduction of functional groups . The final product is obtained through careful deprotection and purification processes.

Azvudine has been approved for use in treating human immunodeficiency virus infections in China and has received conditional approval for treating COVID-19 in both China and Russia . Its ability to inhibit multiple viral targets makes it a versatile candidate for combination therapies in managing co-infections such as HIV and hepatitis B virus.

Studies have indicated that Azvudine interacts with other antiviral agents effectively, enhancing therapeutic outcomes when used in combination therapies. For instance, it has demonstrated better inhibition of drug-resistant HIV variants compared to traditional nucleoside reverse transcriptase inhibitors like lamivudine . Furthermore, ongoing clinical trials continue to evaluate its safety and efficacy profiles in various patient populations.

Azvudine shares structural similarities with several other nucleoside analogs used in antiviral therapies. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesPrimary UseUnique Aspects
LamivudineLacks the 4'-azido groupHIV treatmentHigher mutation rates leading to resistance
EmtricitabineSimilar structure but different substitutionsHIV treatmentLonger half-life and better oral bioavailability
TenofovirNucleotide analogHIV and hepatitis B treatmentDifferent mechanism; acts as a nucleotide
SofosbuvirNucleotide prodrugHepatitis C treatmentTargets RNA polymerase directly

Azvudine's unique structural feature—the 4'-azido group—contributes to its enhanced potency against resistant strains of HIV compared to other nucleoside analogs like lamivudine and emtricitabine .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.8

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

286.08258102 g/mol

Monoisotopic Mass

286.08258102 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

IJ2XP0ID0K

Mechanism of Action

Azvudine is a nucleoside reverse transcriptase inhibitor that acts against HIV, HBV, and HCV. Some studies also show that it is able to modulate the expression of proteins like P-glycoprotein (P-gp), MRP2, and BCRP; in one instance, it was also able to increase the activity of P-gp. In 2020, the compound was tested in numerous clinical trials for the treatment of mild and common COVID-19.

Wikipedia

Azvudine

Dates

Modify: 2024-02-18
1: Li Z, Li Z, Yang L, Xie Y, Shi J, Wang R, Chang J. Investigation of the binding between pepsin and nucleoside analogs by spectroscopy and molecular simulation. J Fluoresc. 2015 Mar;25(2):451-63. doi: 10.1007/s10895-015-1532-2. Epub 2015 Feb 27. PubMed PMID: 25721993.
2: Zhang Y, Wang CP, Ding XX, Wang N, Ma F, Jiang JH, Wang QD, Chang JB. FNC, a novel nucleoside analogue, blocks invasion of aggressive non-Hodgkin lymphoma cell lines via inhibition of the Wnt/β-catenin signaling pathway. Asian Pac J Cancer Prev. 2014;15(16):6829-35. PubMed PMID: 25169533.
3: Wang RR, Yang QH, Luo RH, Peng YM, Dai SX, Zhang XJ, Chen H, Cui XQ, Liu YJ, Huang JF, Chang JB, Zheng YT. Azvudine, a novel nucleoside reverse transcriptase inhibitor showed good drug combination features and better inhibition on drug-resistant strains than lamivudine in vitro. PLoS One. 2014 Aug 21;9(8):e105617. doi: 10.1371/journal.pone.0105617. eCollection 2014 Aug 21. PubMed PMID: 25144636; PubMed Central PMCID: PMC4140803.
4: Wang J, Wang X, Gao C, Song X, Niu Z, Gao Z, Qin Z, Chang J, Wang H. The pyrimidine analog FNC inhibits cell proliferation and viral protein synthesis in HTLV 1 infected cells. Mol Med Rep. 2013 May;7(5):1656-60. doi: 10.3892/mmr.2013.1358. Epub 2013 Mar 5. PubMed PMID: 23467991.
5: Zhou Y, Zhang Y, Yang X, Zhao J, Zheng L, Sun C, Jiang J, Yang Q, Wang Q, Chang J. Novel nucleoside analogue FNC is effective against both wild-type and lamivudine-resistant HBV clinical isolates. Antivir Ther. 2012;17(8):1593-9. doi: 10.3851/IMP2292. Epub 2012 Aug 9. PubMed PMID: 22910281.
6: Zheng L, Wang Q, Yang X, Guo X, Chen L, Tao L, Dong L, Li Y, An H, Yu X, Wang Q, Chang J. Antiviral activity of FNC, 2'-deoxy-2'-β-fluoro-4'-azidocytidine, against human and duck HBV replication. Antivir Ther. 2012;17(4):679-87. doi: 10.3851/IMP2094. Epub 2012 Mar 27. PubMed PMID: 22452880.
7: Wang Q, Liu X, Wang Q, Zhang Y, Jiang J, Guo X, Fan Q, Zheng L, Yu X, Wang N, Pan Z, Song C, Qi W, Chang J. FNC, a novel nucleoside analogue inhibits cell proliferation and tumor growth in a variety of human cancer cells. Biochem Pharmacol. 2011 Apr 1;81(7):848-55. doi: 10.1016/j.bcp.2011.01.001. Epub 2011 Jan 8. PubMed PMID: 21219886.
8: Smith DB, Kalayanov G, Sund C, Winqvist A, Maltseva T, Leveque VJ, Rajyaguru S, Le Pogam S, Najera I, Benkestock K, Zhou XX, Kaiser AC, Maag H, Cammack N, Martin JA, Swallow S, Johansson NG, Klumpp K, Smith M. The design, synthesis, and antiviral activity of monofluoro and difluoro analogues of 4'-azidocytidine against hepatitis C virus replication: the discovery of 4'-azido-2'-deoxy-2'-fluorocytidine and 4'-azido-2'-dideoxy-2',2'-difluorocytidine. J Med Chem. 2009 May 14;52(9):2971-8. doi: 10.1021/jm801595c. PubMed PMID: 19341305.

Explore Compound Types